Product packaging for Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate(Cat. No.:CAS No. 1713163-10-0)

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate

Cat. No.: B2790686
CAS No.: 1713163-10-0
M. Wt: 224.32
InChI Key: VNHVEMMZCDWYOA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate (CAS 1713163-10-0) is an organic sulfur compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . This chemical, characterized by a sulfanylacetate group linked to a 2-ethylphenyl ring, is a specialty ester offered for scientific research and development purposes. As a building block in medicinal chemistry, its structure suggests potential utility in the synthesis of more complex molecules for pharmaceutical or agrochemical screening . The compound's mechanism of action is not predefined and is entirely dependent on the context of its application in research; it may act as an intermediate that can be further functionalized, or incorporated into larger molecular frameworks. Researchers value this reagent for its potential to introduce specific steric and electronic properties into a target molecule, given the presence of the ethyl-substituted phenyl ring and the thioether linkage. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Appropriate safety precautions should be observed during handling; available safety information indicates potential hazards including skin and eye irritation, and toxicity if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2S B2790686 Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate CAS No. 1713163-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-ethylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHVEMMZCDWYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Ethyl 2 2 Ethylphenyl Sulfanyl Acetate and Its Precursors

Direct C-S Cross-Coupling Approaches for Aryl Thioether Formation

The creation of the aryl thioether bond is a critical step in the synthesis of the target molecule. Modern organic synthesis offers a variety of powerful C-S cross-coupling methods to construct this linkage efficiently.

Transition-Metal-Catalyzed (e.g., Palladium, Copper, Nickel) C-S Coupling Strategies

Transition-metal catalysis is a cornerstone of C-S bond formation, providing mild and efficient pathways that avoid the harsh conditions of classical methods. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a thiol.

Palladium-catalyzed reactions, such as those developed by Migita and later refined by Buchwald, represent a powerful tool for constructing diaryl and aryl alkyl thioethers. nih.gov The synthesis of the target compound's core structure can be envisioned through the palladium-catalyzed coupling of a 2-ethylphenyl halide with a protected mercaptoacetate (B1236969) equivalent. While many aryl thiols are not commercially available, palladium-catalyzed methods can use thiol surrogates, such as sodium thiosulfate (B1220275) or triisopropylsilanethiol, to generate the thiol in situ from more accessible aryl halides. nih.govlookchem.com

Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is a cost-effective alternative to palladium. These reactions have been developed to proceed under milder, often ligand-free, conditions using simple copper(I) salts like CuI. uu.nlresearchgate.net The coupling of various aryl iodides with thiophenols proceeds efficiently in polar solvents with a base. uu.nl A single-atom copper catalyst has also been reported to enable efficient and recyclable C-S cross-coupling under mild conditions, showing high resistance to poisoning by thiol compounds. researchgate.netresearchgate.net

Nickel-catalyzed thioetherification has gained significant interest due to nickel's higher abundance and lower cost. nih.gov Nickel catalysts can effectively couple aryl halides with thiols. acs.org Dual photoredox/nickel catalysis systems allow for the formation of thioethers under base-free, room-temperature conditions, tolerating a wide range of functional groups. organic-chemistry.org Recent advancements include methods that combine nickel catalysis with visible light, sometimes facilitated by a Brønsted acid, to achieve swift synthesis of thioethers without the need for traditional ligands or bases. uni-regensburg.deacs.org

Catalyst SystemReactants (Analogous)Base/AdditiveSolventConditionsKey Features
Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligandsAryl Halide + Thiol/Thiol SurrogateStrong Base (e.g., NaOtBu, Cs₂CO₃)Toluene, DioxaneElevated Temp. (80-110°C)Broad scope, high efficiency. nih.govrsc.orgnih.gov
Copper (e.g., CuI)Aryl Iodide + ThiophenolK₂CO₃, NEt₃NMP, DMFMild Temp. (can be ligand-free). uu.nlresearchgate.netCost-effective, good functional group tolerance. uu.nl
Nickel (e.g., NiCl₂(dme)) with Photoredox CatalystAryl Bromide + ThiolNone (Base-free)Organic Solvent (e.g., DMA)Visible Light, Room Temp.Mild conditions, avoids strong bases. organic-chemistry.org
Nickel Bromide with Photoredox CatalystAryl Bromide + ThiolBrønsted AcidOrganic SolventVisible LightRapid, ligand- and base-free. uni-regensburg.deacs.org

Visible-Light-Driven Photoredox Catalysis in C-S Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging C-S bonds under exceptionally mild conditions. nih.govbeilstein-journals.org These methods often operate at room temperature and can proceed without a transition metal. The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. beilstein-journals.org This generates a highly reactive thiyl radical from a thiol precursor, which then engages in the bond-forming reaction.

This approach can be applied in several ways:

Dual Catalysis: A photoredox catalyst can be combined with a nickel catalyst, where the photocatalyst facilitates the nickel catalytic cycle under mild conditions. organic-chemistry.orgnih.gov This has been shown to be effective for coupling a variety of aryl bromides with thiols. nih.gov

Organocatalysis: Thiol-free protocols have been developed where an organocatalyst, excited by light, activates an aryl chloride to form an aryl radical. nih.govfigshare.comrecercat.catacs.org This radical can then be trapped by a sulfur source to form the thioether.

Catalyst-Free Systems: In some cases, the reaction can be driven by the formation of an electron donor-acceptor (EDA) complex between the thiolate anion and the aryl halide. nih.gov Upon light absorption, this complex undergoes an electron transfer to generate the radical intermediates that combine to form the C-S bond. nih.gov

Nucleophilic Substitution Reactions Involving Thiolate Anions and Aryl Halides

The most direct and classical method for forming the C-S bond in Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate is through a nucleophilic substitution (SN2) reaction. This involves the reaction of the 2-ethylthiophenolate anion with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The thiolate anion is an excellent nucleophile, readily generated by treating the corresponding thiol (2-ethylthiophenol) with a suitable base. chemistrysteps.comyoutube.com Common bases for this deprotonation include sodium hydroxide (B78521), potassium carbonate, or sodium hydride. The thiolate then displaces the halide from the ethyl haloacetate to form the desired product. chemicalbook.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetone (B3395972), or acetonitrile (B52724), which effectively solvates the cation of the base while leaving the thiolate nucleophile highly reactive. This method is often high-yielding and straightforward, making it a common choice for the synthesis of such aryl alkyl thioethers.

Esterification Routes to this compound

An alternative synthetic strategy involves first forming the carboxylic acid precursor, 2-[(2-ethylphenyl)sulfanyl]acetic acid, and then converting it to the corresponding ethyl ester. This two-step approach decouples the C-S bond formation from the ester synthesis. The precursor acid can be readily prepared by reacting 2-ethylthiophenol with chloroacetic acid under basic conditions.

Conventional Fischer Esterification and its Variants

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. byjus.comlibretexts.orgathabascau.ca The reaction involves heating the carboxylic acid, 2-[(2-ethylphenyl)sulfanyl]acetic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. byjus.comorganic-chemistry.orgyoutube.com

The reaction is an equilibrium process. libretexts.orgmasterorganicchemistry.com To drive the reaction toward the formation of the ethyl ester product, Le Châtelier's principle is applied. libretexts.org This is commonly achieved by using a large excess of ethanol, which also serves as the solvent, or by removing the water produced during the reaction, for instance, by using a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com

MethodReactantsCatalystKey ConditionsAdvantages
Fischer Esterification2-[(2-ethylphenyl)sulfanyl]acetic acid + EthanolStrong Acid (e.g., H₂SO₄)Excess ethanol, heat (reflux). youtube.comCost-effective, suitable for large scale. mdpi.com
Transesterification (Basic)Mthis compound + EthanolAlkoxide Base (e.g., NaOEt)Ethanol as solvent. masterorganicchemistry.comCan be faster than acid-catalyzed methods.
Transesterification (Acidic)Mthis compound + EthanolStrong Acid (e.g., H₂SO₄)Excess ethanol, heat. masterorganicchemistry.comUses common acid catalysts.

Transesterification Processes for Ethyl Ester Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This method could be used to synthesize this compound if a different ester, such as the corresponding methyl ester (Mthis compound), is more readily available.

The reaction involves treating the starting ester with a large excess of ethanol under either acidic or basic catalysis.

Acid-catalyzed transesterification follows a mechanism very similar to Fischer esterification. masterorganicchemistry.com

Base-catalyzed transesterification is typically faster and involves the nucleophilic attack of an ethoxide ion (generated from ethanol and a base like sodium ethoxide) on the carbonyl carbon of the starting ester. masterorganicchemistry.com

Like Fischer esterification, transesterification is an equilibrium process, and using a large excess of ethanol as the solvent is crucial to ensure a high yield of the desired ethyl ester product. masterorganicchemistry.com

Multi-Component Reactions and One-Pot Syntheses Incorporating the Arylsulfanylacetate Moiety

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in modern organic chemistry for their efficiency and sustainability. nih.govrsc.orgmdpi.com These processes combine three or more reactants in a single reaction vessel, either simultaneously or sequentially, to form a complex product without isolating intermediate compounds. mdpi.comnih.gov This approach enhances synthetic efficiency, reduces waste by minimizing solvent use for extractions and purifications, and saves time and resources. nih.govnih.gov

The synthesis of this compound, which possesses a core arylsulfanylacetate moiety, is well-suited to a one-pot strategy. The most direct one-pot synthesis involves the S-alkylation of 2-ethylthiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically conducted in the presence of a base within a single reaction vessel.

For instance, the synthesis of analogous ethyl sulfanylacetate derivatives has been effectively achieved by reacting a mercapto-containing heterocyclic compound with ethyl chloroacetate in the presence of potassium carbonate in a solvent like dry DMF or acetone. nih.govderpharmachemica.com

Reaction TypeStarting MaterialsKey ReagentsSolventAdvantagesReference Example
One-Pot S-Alkylation2-ethylthiophenol, Ethyl chloroacetatePotassium Carbonate (K₂CO₃)Acetone or DMFHigh step-economy, reduced waste, no intermediate isolation, operational simplicity.Analogous synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate. derpharmachemica.com
Three-Component Reaction8-bromocaffeine, Thiourea, Alkyl BromideNone (Catalyst-free)Not specifiedAvoids handling odorous thiols, excellent yields.Synthesis of 8-alkylmercaptocaffeine derivatives. rsc.org

**2.4. Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that minimize environmental impact and promote safety. derpharmachemica.com The synthesis of this compound can be made more sustainable by applying these principles, particularly concerning solvent selection, energy consumption, and atom economy.

Solvent Selection: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. acsgcipr.org Traditional syntheses of thioethers often employ polar aprotic solvents like DMF. nih.gov Greener alternatives include water, ethanol, or cyclopentanone. wikipedia.org For instance, copper-catalyzed C–S bond formation reactions have been successfully performed in water, which is a safe, non-toxic, and inexpensive solvent. rsc.org Solvent-free reaction conditions represent an ideal scenario, further minimizing waste and environmental impact. rsc.org

Energy Efficiency: Conventional laboratory and industrial syntheses often rely on prolonged heating under reflux, which is energy-intensive. derpharmachemica.com Alternative energy sources such as microwave irradiation and ultrasound can dramatically accelerate reaction rates, leading to significantly shorter reaction times and reduced energy consumption. derpharmachemica.comresearchgate.net In the synthesis of related ethyl sulfanylacetate derivatives, microwave-assisted synthesis reduced reaction times from hours to mere minutes compared to conventional refluxing, while also improving yields. derpharmachemica.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve reaction efficiency and reduce waste. The S-alkylation reaction for forming the arylsulfanylacetate moiety is typically base-catalyzed. Using a mild, inexpensive, and easily removable base like potassium carbonate aligns with green chemistry principles. derpharmachemica.com

ParameterTraditional MethodGreen AlternativeAdvantage of Green MethodReference Example
Energy SourceConventional Reflux (Heating)Microwave or Ultrasound IrradiationReduced reaction time (hours to minutes), lower energy consumption.Synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate. derpharmachemica.com
SolventDMF, AcetoneWater, Ethanol, or Solvent-FreeReduced toxicity, lower environmental impact, improved safety, easier workup.Copper-catalyzed thioester synthesis in water. rsc.org
Reaction TimeSeveral hours2-15 minutesIncreased throughput, significant energy savings.Microwave-assisted synthesis of benzothiazole (B30560) derivatives. derpharmachemica.com

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Synthesis

Transitioning a synthetic procedure from a laboratory setting to large-scale industrial production requires careful optimization of reaction conditions to maximize yield, ensure safety, and minimize cost. For the synthesis of this compound via the S-alkylation of 2-ethylthiophenol, several parameters are critical for optimization.

Choice of Base and Solvent: The selection of the base and solvent is interdependent and crucial. Anhydrous potassium carbonate is a common choice for industrial applications due to its low cost, ease of handling, and moderate reactivity. nih.govderpharmachemica.com The solvent must effectively dissolve the starting materials and the intermediate thiolate salt. While DMF is effective, its high boiling point and toxicity can be problematic on a large scale. nih.gov Acetone is a lower-boiling alternative, simplifying product isolation and solvent recovery. derpharmachemica.com The optimal combination must be determined experimentally to balance reaction rate, yield, and operational costs.

Temperature and Reaction Time: Temperature directly influences the reaction rate. While higher temperatures can accelerate the reaction, they may also promote the formation of undesirable byproducts. The optimal temperature is the lowest possible that allows the reaction to proceed to completion within a practical timeframe. Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum product formation and avoid degradation or side reactions from prolonged heating. derpharmachemica.com

Purification Method: On a large scale, purification by column chromatography is often impractical and expensive. Therefore, developing a procedure where the final product can be purified by recrystallization is highly desirable. This involves selecting a suitable solvent or solvent mixture from which the product crystallizes with high purity upon cooling, leaving impurities behind in the solution. For analogous compounds, recrystallization from ethanol has proven effective. nih.gov

Reactant Stoichiometry: Fine-tuning the molar ratio of the reactants is essential. While a slight excess of the less expensive reactant, typically the ethyl haloacetate, can help drive the reaction to completion, a large excess can complicate purification and increase costs. Optimization studies are required to find the ideal stoichiometric balance that maximizes the conversion of the more valuable 2-ethylthiophenol precursor.

ParameterVariableImpact on Large-Scale SynthesisOptimization Goal
BaseK₂CO₃ vs. NaH vs. Et₃NAffects reaction rate, cost, and safety. K₂CO₃ is often preferred for its low cost and ease of handling.Select the most cost-effective and safest base that provides a high yield.
SolventDMF vs. Acetone vs. AcetonitrileInfluences solubility, reaction rate, workup procedure, and waste disposal costs.Choose a solvent with good solubility, a favorable safety profile, and ease of recovery.
TemperatureRoom Temperature vs. RefluxControls reaction kinetics and potential for side product formation.Identify the lowest temperature for an efficient reaction within a reasonable timeframe.
PurificationChromatography vs. RecrystallizationRecrystallization is more scalable, cost-effective, and generates less waste than chromatography.Develop a robust recrystallization protocol for high-purity product isolation.

Chemical Reactivity and Mechanistic Transformations of Ethyl 2 2 Ethylphenyl Sulfanyl Acetate

Oxidative Processes at the Sulfide (B99878) Moiety: Formation of Sulfoxides and Sulfones

The sulfur atom in Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. This reactivity is a cornerstone of organosulfur chemistry, enabling the modulation of the sulfur center's electronic properties and geometry. The oxidation process can be controlled to selectively yield either the sulfoxide or the sulfone by choosing appropriate reagents and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation of the sulfoxide to the sulfone typically requires stronger conditions or an excess of the oxidizing agent. chemistrysteps.com The choice of oxidant can significantly influence the reaction's selectivity. For instance, m-CPBA is often used for the selective oxidation to sulfoxides, while reagents like hydrogen peroxide in acetic acid can produce the corresponding sulfones.

Table 1: Illustrative Outcomes of Sulfide Oxidation with Various Reagents

Oxidizing Agent Typical Product Conditions
m-CPBA (1 equiv.) Sulfoxide CH₂Cl₂, 0 °C to RT
H₂O₂ / Acetic Acid Sulfone RT to heat
Potassium Permanganate Sulfone Varies
Sodium Periodate Sulfoxide Methanol/Water

Regio- and Stereoselective Oxidation Pathways

For a prochiral sulfide such as this compound, oxidation to the sulfoxide creates a chiral center at the sulfur atom. Achieving stereoselectivity in this transformation is a significant area of synthetic chemistry. Chiral oxidizing agents or catalysts, such as modified Sharpless or Jacobsen catalysts, can be employed to favor the formation of one enantiomer over the other. The steric and electronic properties of the 2-ethylphenyl group and the acetate (B1210297) moiety would influence the approach of the oxidant, thereby affecting the stereochemical outcome of the reaction. Biocatalytic methods, using specific enzymes, also represent a powerful approach for achieving high enantioselectivity in sulfide oxidation.

Mechanistic Studies of Sulfide Oxidation

The mechanism of sulfide oxidation depends on the oxidant used. With peroxy acids like m-CPBA, the reaction proceeds through a concerted mechanism involving a nucleophilic attack by the sulfur atom on the electrophilic peroxide oxygen. This is followed by the transfer of the oxygen atom to the sulfur and the formation of the corresponding carboxylic acid byproduct.

Alternatively, reactions involving metal catalysts or photochemical conditions may proceed through radical intermediates. researchgate.netresearchgate.net For example, some iron-catalyzed oxidations are proposed to involve the formation of a thioester radical cation. researchgate.net In the context of self-initiating reactions, atmospheric oxygen can play a role in generating thiyl radicals, which drive the oxidation process. rsc.org The specific pathway for this compound would be dictated by the chosen reaction conditions.

Reactions at the Ester Functional Group: Hydrolysis and Transesterification Kinetics

The ester functional group in this compound can undergo nucleophilic acyl substitution, most notably hydrolysis and transesterification. These reactions are typically catalyzed by either acid or base.

Hydrolysis is the cleavage of the ester bond by water to yield the corresponding carboxylic acid, 2-[(2-ethylphenyl)sulfanyl]acetic acid, and ethanol (B145695).

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

The kinetics of thioester hydrolysis have been studied for analogous compounds like S-methyl thioacetate (B1230152). harvard.edunih.gov The rate of hydrolysis is pH-dependent and can be described by a rate equation that includes contributions from acid-mediated (kₐ), base-mediated (kₑ), and pH-independent (kₒ) pathways. harvard.edu Studies on S-ethyl trifluorothioacetate show that thioesters generally hydrolyze much more slowly than their oxygen ester counterparts, a difference attributed to the nature of the leaving group. mdpi.com For S-methyl thioacetate at 23°C and pH 7, the half-life for hydrolysis is approximately 155 days, indicating significant stability in neutral aqueous conditions. nih.govresearchgate.net

Table 2: Representative Hydrolysis Rate Constants for a Model Alkyl Thioester (S-methyl thioacetate)

Rate Constant Value (M⁻¹s⁻¹) Condition
kₐ (acid-mediated) 1.5 x 10⁻⁵ Acidic pH
kₑ (base-mediated) 1.6 x 10⁻¹ Basic pH
kₒ (pH-independent) 3.6 x 10⁻⁸ (s⁻¹) Neutral pH

Data sourced from studies on S-methyl thioacetate and is illustrative for a typical thioester. nih.gov

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This equilibrium reaction is also catalyzed by acid or base and is driven to completion by using a large excess of the new alcohol or by removing one of the products.

Electrophilic and Nucleophilic Reactions Involving the Alpha-Carbon of the Ester

The methylene (B1212753) protons (alpha-protons) located between the sulfide and the ester carbonyl group are acidic. Their acidity is enhanced by the electron-withdrawing nature of both adjacent functional groups, which can stabilize the resulting carbanion (enolate) through resonance and inductive effects. This property allows for a range of important carbon-carbon bond-forming reactions.

Alpha-Deprotonation and Subsequent Alkylation/Acylation

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), results in the deprotonation of the alpha-carbon to form a nucleophilic enolate. This enolate can then react with various electrophiles in an Sₙ2-type reaction. libretexts.org

Alkylation: Reaction of the enolate with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) introduces a new alkyl group at the alpha-position. This reaction is highly effective for primary and methyl halides, while secondary and tertiary halides are more prone to undergoing elimination reactions. libretexts.org

Acylation: Reaction with an acyl halide or anhydride (B1165640) introduces an acyl group, leading to the formation of a β-keto ester derivative.

This reactivity is analogous to the well-known malonic ester and acetoacetic ester syntheses, which are cornerstone methods for constructing substituted carboxylic acids and ketones, respectively. libretexts.org

Horner-Wadsworth-Emmons Type Reactions and Olefination Analogues

While not a direct reaction of the parent molecule, the activated alpha-carbon serves as a handle for derivatization into a reagent for olefination, such as in the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.ar This would first involve converting the thioacetate into a phosphonate (B1237965) ester. A plausible route would be alpha-bromination followed by reaction with a trialkyl phosphite (B83602) (Arbuzov reaction).

The resulting phosphonate reagent, now bearing the 2-[(2-ethylphenyl)sulfanyl] moiety, can be deprotonated with a base (e.g., NaH, NaOEt) to generate a phosphonate-stabilized carbanion. youtube.com This potent nucleophile then reacts with aldehydes or ketones to produce alkenes. wikipedia.orgorganic-chemistry.org The key steps of the HWE mechanism are:

Deprotonation of the phosphonate ester to form a resonance-stabilized carbanion. youtube.com

Nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde or ketone.

Formation of a cyclic oxaphosphetane intermediate.

Elimination of a water-soluble phosphate (B84403) byproduct to yield the final alkene. youtube.com

A significant advantage of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product, especially with stabilized phosphonates and aromatic aldehydes. wikipedia.orgorganic-chemistry.org For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which uses trifluoroethyl phosphonates and specific base/solvent systems, can be employed. youtube.com

Table 3: General Conditions for Horner-Wadsworth-Emmons Reactions

Component Example Purpose Predominant Isomer
Phosphonate Reagent Diethyl (phosphono)acetate Stabilized Ylide Precursor E
Base NaH, NaOEt, KHMDS Deprotonation E/Z (base dependent)
Carbonyl Benzaldehyde, Cyclohexanone Electrophile E
Solvent THF, DME Reaction Medium -
Still-Gennari Reagent Bis(trifluoroethyl) (phosphono)acetate Z-selective reagent Z

Electrophilic Aromatic Substitution on the 2-Ethylphenyl Ring

The 2-ethylphenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two substituents: the ethyl group and the ethyl acetoxy-sulfanyl group [-S-CH₂(C=O)OEt]. Both of these groups generally direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comyoutube.com The interplay of their electronic and steric effects determines the regioselectivity of the substitution.

The ethyl group is a simple alkyl group and is known to be an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. The sulfanyl (B85325) group (-S-) is also typically an activating, ortho, para-director because the sulfur atom's lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

Given the substitution pattern of the starting material, the potential sites for electrophilic attack are positions 3, 4, 5, and 6 of the phenyl ring. The directing effects of the existing substituents can be summarized as follows:

Ethyl group (at C2): Directs to positions 3 (ortho), 4 (para), and 6 (ortho).

Sulfanyl group (at C1): Directs to positions 2 (ortho), 4 (para), and 6 (ortho).

Considering these combined influences, positions 4 and 6 are strongly activated due to the synergistic directing effects of both the ethyl and sulfanyl groups. Position 3 is primarily activated by the ethyl group, while position 5 is the least favored for substitution.

Steric hindrance will also play a crucial role in determining the final product distribution. Position 6 is sterically hindered by the adjacent large ethyl group. Position 3 is also somewhat hindered by the neighboring ethyl group. Position 4, being para to the sulfanyl group and meta to the ethyl group (but activated by the ethyl group's para directing influence in a relative sense), is sterically accessible and electronically activated. Therefore, substitution at the C4 position is expected to be a major outcome.

Hypothetical Reactivity Data for Electrophilic Aromatic Substitution

Electrophile (E+)Reaction ConditionMajor Product(s)Minor Product(s)Rationale for Selectivity
Br⁺Br₂, FeBr₃Ethyl 2-[(4-bromo-2-ethylphenyl)sulfanyl]acetateEthyl 2-[(6-bromo-2-ethylphenyl)sulfanyl]acetateThe C4 position is electronically activated by both substituents and is sterically accessible. The C6 position is also electronically favored but more sterically hindered.
NO₂⁺HNO₃, H₂SO₄Ethyl 2-[(2-ethyl-4-nitrophenyl)sulfanyl]acetateEthyl 2-[(2-ethyl-6-nitrophenyl)sulfanyl]acetateSimilar to bromination, the C4 position offers a balance of electronic activation and steric accessibility.
SO₃Fuming H₂SO₄4-{[2-(Ethoxycarbonyl)methyl]sulfanyl}-3-ethylbenzenesulfonic acid2-{[2-(Ethoxycarbonyl)methyl]sulfanyl}-3-ethylbenzenesulfonic acidSulfonation is sensitive to steric hindrance, favoring the less crowded C4 position.
R-C=O⁺RCOCl, AlCl₃Ethyl 2-[(4-acyl-2-ethylphenyl)sulfanyl]acetateNoneFriedel-Crafts acylation is highly sensitive to steric hindrance; thus, substitution at the more open C4 position is strongly favored.

Thermal and Photochemical Decomposition Pathways of this compound

The thermal and photochemical stability of this compound is dictated by the bond energies of its constituent functional groups, primarily the carbon-sulfur bond of the thioether and the bonds within the ethyl acetate moiety.

Thermal Decomposition

In the absence of specific catalysts, the thermal decomposition of this compound is likely to proceed via homolytic cleavage of the weakest bonds at high temperatures. The C-S bond in thioethers is generally weaker than C-C and C-H bonds. nih.gov Therefore, a probable initial step in the thermal decomposition is the cleavage of the aryl C-S or the alkyl C-S bond.

Pathway A: Aryl C-S Bond Cleavage: This pathway would generate a 2-ethylphenyl radical and an ethyl 2-sulfanylacetate radical. These highly reactive radical intermediates would then undergo a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or further fragmentation, leading to a complex mixture of products.

Pathway B: Alkyl C-S Bond Cleavage: Cleavage of the bond between the sulfur and the methylene group would yield a 2-ethylphenylthiolate radical and an ethyl acetate radical. The ethyl acetate radical could further decompose.

Pathway C: Ester Pyrolysis: Esters containing a β-hydrogen can undergo thermal elimination via a cyclic transition state to form an alkene and a carboxylic acid. researchgate.netresearchgate.net In this case, the ethyl ester can eliminate ethylene (B1197577) to produce 2-[(2-ethylphenyl)sulfanyl]acetic acid. This process typically occurs at high temperatures.

Photochemical Decomposition

Photochemical decomposition is initiated by the absorption of ultraviolet radiation, which can promote the molecule to an excited electronic state. This excess energy can lead to bond cleavage, often generating radical species.

Pathway D: C-S Bond Homolysis: Similar to thermal decomposition, the relatively weak C-S bonds are susceptible to photochemical cleavage. UV irradiation could lead to the formation of a 2-ethylphenyl radical and an ethyl 2-sulfanylacetate radical, or a 2-ethylphenylthiolate radical and an ethyl acetate radical. These radicals would then participate in secondary reactions.

Pathway E: Norrish Type Reactions of the Ester: The carbonyl group of the ester can undergo photochemical reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond adjacent to the carbonyl group, leading to an acyl radical and an ethoxy radical. A Norrish Type II reaction, if a gamma-hydrogen is accessible, could lead to cleavage of the ester chain.

Predicted Decomposition Products

Decomposition MethodProposed PathwayKey IntermediatesMajor Expected ProductsMinor Expected Products
Thermal (High Temp)Aryl C-S Cleavage2-Ethylphenyl radical, Ethyl 2-sulfanylacetate radicalEthylbenzene, Di(2-ethylphenyl) disulfideToluene, Styrene
Thermal (High Temp)Ester PyrolysisCyclic transition state2-[(2-Ethylphenyl)sulfanyl]acetic acid, EthyleneDecarboxylation products
Photochemical (UV)C-S Bond Homolysis2-Ethylphenylthiolate radical, Ethyl acetate radical2-Ethylthiophenol, Ethyl acetateDimerization products

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Ethylphenyl Sulfanyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons. However, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's covalent framework. emerypharma.comslideshare.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net For this compound, COSY would reveal correlations between the methyl and methylene (B1212753) protons of the ethyl group on the phenyl ring, as well as between the methyl and methylene protons of the ethyl ester group. It would also show couplings between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached carbon atoms. youtube.com This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene protons of the ester's ethyl group will show a correlation to the adjacent methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comprinceton.edu This is vital for connecting molecular fragments. Key HMBC correlations would include the correlation from the methylene protons adjacent to the sulfur atom to the carbonyl carbon of the ester and to the quaternary aromatic carbon bonded to the sulfur.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net For this molecule, NOESY could reveal spatial proximity between the protons of the ethyl group on the aromatic ring and the methylene protons of the thioacetate (B1230152) moiety, helping to define the preferred conformation around the C(aryl)-S bond.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)Key 2D Correlations (COSY, HMBC)
Aromatic (4H)~7.1-7.4m~126-140COSY: H-H couplings; HMBC: to C-S, C-CH₂, and other aromatic carbons
-S-CH₂-CO-~3.65s~35HMBC: to C=O, C(aromatic)-S
-O-CH₂-CH₃~4.15q~61COSY: to -O-CH₂-CH₃; HMBC: to C=O
-O-CH₂-CH₃~1.25t~14COSY: to -O-CH₂-CH₃; HMBC: to -O-CH₂-
Aromatic-CH₂-CH₃~2.70q~26COSY: to Ar-CH₂-CH₃; HMBC: to aromatic carbons
Aromatic-CH₂-CH₃~1.20t~15COSY: to Ar-CH₂-CH₃; HMBC: to Ar-CH₂-
-C=O--~170HMBC: from -S-CH₂- and -O-CH₂-

Molecules are not static; they undergo various dynamic processes, such as bond rotation. montana.edu Dynamic NMR spectroscopy is a powerful tool to study these processes when their rates are on the NMR timescale. acs.org For this compound, rotation around the C(aryl)-S single bond can be restricted due to steric hindrance from the ortho-ethyl group.

At low temperatures, this rotation may become slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. niscpr.res.in By analyzing the line shapes at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the molecule's conformational flexibility. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₆O₂S), the calculated exact mass is 224.0871 g/mol . An HRMS measurement confirming this mass provides strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. nih.gov Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in predictable ways.

Table 2: Predicted HRMS Fragmentation for this compound

m/z (Calculated)FormulaProposed Fragment Identity
224.0871[C₁₂H₁₆O₂S]⁺Molecular Ion (M⁺)
179.0598[C₁₀H₁₁S]⁺Loss of ethoxy radical (•OCH₂CH₃)
151.0656[C₁₀H₁₁S]⁺Loss of ethyl acetate (B1210297) radical (•CH₂COOCH₂CH₃)
137.0500[C₉H₉S]⁺Loss of a methyl radical from [C₁₀H₁₁S]⁺
121.0602[C₈H₉]⁺2-ethylphenyl cation

Single-Crystal X-Ray Diffraction Analysis of Crystallizable Analogs or Co-crystals for Definitive Structural Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional arrangement in the solid state. uni-ulm.decarleton.edumdpi.com While obtaining a single crystal of this compound itself may be challenging if it is an oil, analyzing a crystallizable analog can provide invaluable structural insights.

For example, the crystal structure of a related compound, Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, reveals key geometric parameters that are transferable. researchgate.net In such structures, the C(aryl)-S-C(alkyl) bond angle is typically around 100-105°. The C-S bond lengths are expected to be approximately 1.75-1.80 Å. The analysis would also reveal the dihedral angle between the plane of the aromatic ring and the plane of the thioacetate substituent, which is influenced by steric and electronic factors. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. epequip.com These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the strong carbonyl (C=O) stretching vibration of the ester group is expected to be a prominent peak.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds, such as the C-S bond and the aromatic ring system. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (FT-IR / Raman)
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch3000-2850FT-IR, Raman
Ester C=O Stretch1750-1735Strong in FT-IR
Aromatic C=C Stretch1600-1450FT-IR, Strong in Raman
Ester C-O Stretch1300-1150Strong in FT-IR
C-S Stretch750-600FT-IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. fiveable.me The primary chromophore in this compound is the 2-ethylphenylsulfanyl moiety.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions of the aromatic ring. The sulfur atom's lone pairs can also participate in n → π* transitions. The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment.

Fluorescence Spectroscopy: Upon excitation with UV light, some molecules can relax by emitting light, a process known as fluorescence. biocompare.com Aryl thioethers can exhibit fluorescence, although the emission quantum yield may be influenced by the heavy sulfur atom. The emission spectrum provides information about the electronic structure of the excited state and can be sensitive to solvent polarity and viscosity.

Table 4: Representative Electronic Spectroscopy Data

TechniqueParameterExpected ValueTransition Type
UV-Visλ_max 1~210-220 nmπ → π
UV-Visλ_max 2~250-270 nmπ → π (Benzenoid)
Fluorescenceλ_emission>300 nm-

Theoretical and Computational Chemistry Studies on Ethyl 2 2 Ethylphenyl Sulfanyl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

No published studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure, molecular orbitals (e.g., HOMO-LUMO energies), or electrostatic potential of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate were identified. Such studies are crucial for understanding a molecule's reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There is no available research that computationally predicts the spectroscopic parameters of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies provide valuable comparisons with experimental data and aid in the structural elucidation of a compound.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Information regarding molecular dynamics (MD) simulations to explore the conformational landscape or the behavior of this compound in solution is not present in the scientific literature. MD simulations are instrumental in understanding the dynamic properties of molecules, including their flexibility and interactions with solvents.

Computational Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways

A search for computational models detailing the reaction mechanisms and transition states involved in the synthesis of this compound did not yield any results. Such computational investigations are vital for optimizing synthetic routes and understanding the underlying chemical transformations.

Studies on C-S Bond Stability and Reactivity using Computational Approaches

No computational studies specifically investigating the stability and reactivity of the carbon-sulfur (C-S) bond in this compound have been published. The C-S bond is a key functional group in this molecule, and its computational analysis would provide insights into its chemical behavior.

Applications and Functional Derivatives of Ethyl 2 2 Ethylphenyl Sulfanyl Acetate in Chemical and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly sulfur-containing heterocyclic compounds. The general class of arylthioacetic acid esters are well-known precursors for constructing fused-ring systems like benzothiophenes and thienothiophenes through intramolecular cyclization reactions.

The synthesis of such intermediates typically involves the reaction of a corresponding thiophenol with an alpha-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. For instance, the synthesis of Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in an alkaline environment. nih.goviucr.org This highlights a common pathway where a thiol-containing molecule is alkylated to produce a thioacetate (B1230152) ester, which then becomes a key precursor for further modifications. nih.goviucr.org

Similarly, this compound can be prepared from 2-ethylthiophenol and ethyl chloroacetate. Once formed, the molecule possesses several reactive sites amenable to cyclization:

Intramolecular Friedel-Crafts Acylation: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid, upon activation (e.g., conversion to an acid chloride), can undergo intramolecular acylation onto the ethylphenyl ring to form a benzothiophenone derivative.

Dieckmann-type Condensations: Derivatives of this compound, particularly those with additional carbonyl groups, could undergo base-catalyzed intramolecular condensations to form five- or six-membered rings.

These strategies are fundamental in creating the core structures of various biologically active molecules and functional materials. While direct examples detailing the cyclization of this compound are sparse, the reactivity pattern is well-established for analogous arylthioacetate compounds. derpharmachemica.comnih.gov

Table 1: Potential Heterocyclic Scaffolds from Arylthioacetate Intermediates

Starting Material Class Reaction Type Resulting Heterocyclic Core
Arylthioacetic acids Intramolecular Acylation Benzothiophenone
3-Sulfenylthiophene-2,5-dicarboxylates Dieckmann Condensation Thieno[3,2-b]thiophene
2-Mercapto-heterocycles + Ethyl chloroacetate S-Alkylation Heterocyclyl-sulfanyl-acetate

Derivatization for Application in Polymer Chemistry and Advanced Materials Design

Although specific studies detailing the use of this compound in polymer science are not prominent, its functional groups offer clear potential for derivatization and incorporation into advanced materials.

Incorporation into Polymer Backbones or Side ChainsThe ester and aromatic functionalities of the molecule are key to its potential use in polymer synthesis.

Side Chain Functionalization: The ethylphenyl ring can be modified to introduce a polymerizable group, such as a vinyl or styrenyl moiety. Copolymerization of this functionalized monomer with other common monomers (e.g., styrene, acrylates) would allow for the incorporation of the sulfanylacetate group as a pendant side chain. Such side chains could introduce specific properties like altered refractive index, metal-ion binding capabilities, or increased thermal stability.

Polyester Synthesis: The ethyl acetate (B1210297) group can undergo transesterification. After hydrolysis to its carboxylic acid form and subsequent modification of the aromatic ring to introduce a hydroxyl group, the molecule could act as an A-B type monomer for the synthesis of polyesters.

While the polymerization of 2-ethyl-2-oxazoline (B78409) is often conducted in ethyl acetate as a "green" solvent, this is distinct from using this compound as a monomer building block. rsc.orgresearchgate.net

Ligand Design for Metal-Catalyzed ProcessesThe sulfur atom and the ester's carbonyl oxygen in this compound provide potential coordination sites for metal ions, making it a candidate for ligand design.nih.govsemanticscholar.orgBy modifying the core structure, more sophisticated ligands can be developed.

For example, the ester could be converted into an amide or a phosphine (B1218219) to create multidentate ligands. Introducing additional donor groups (e.g., hydroxyl, amino, or pyridyl) onto the ethylphenyl ring would yield chelating ligands capable of forming stable complexes with transition metals. These complexes could find applications in homogeneous catalysis, for reactions such as cross-coupling, hydrogenation, or oxidation. The design of such ligands is crucial for fine-tuning the electronic and steric properties of a metal catalyst to control its activity and selectivity. nih.govsemanticscholar.org

Precursor for Agrochemical Synthesis: Focus on Chemical Transformations to Active Compounds

The field of agrochemical synthesis often involves the creation of novel heterocyclic compounds, as these structures are frequently associated with biological activity. researchgate.netmiamioh.edu While there is no direct evidence of this compound being used as a precursor for commercial agrochemicals, its potential lies in its ability to be converted into sulfur-containing heterocycles.

Many herbicides, fungicides, and insecticides feature thiophene, benzothiazole (B30560), or related sulfur-containing rings. derpharmachemica.com For example, the synthesis of the herbicide Metamitron involves an intermediate, Ethyl 2-acetylhydrazono-2-phenylacetate, which undergoes cyclization to form the active triazinone ring. researchgate.net Analogously, this compound could be chemically transformed and cyclized to produce novel scaffolds for screening as potential agrochemicals. The thioether and ester moieties provide handles for a variety of chemical reactions to build molecular complexity.

Applications in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, well-characterized, pure compounds are essential for method validation and quantification.

Reference Standard: this compound, if synthesized to a high purity (e.g., ≥99.9%), could serve as an analytical standard. sigmaaldrich.com This would be relevant in quality control processes for its synthesis or in studies where it is a known or suspected impurity or degradation product. Chemical suppliers offer a vast range of certified reference materials for environmental, food, and pharmaceutical analysis. a-2-s.com

Derivatization Agent: Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. nih.gov Reagents are often designed to introduce a feature that enhances volatility for gas chromatography (GC) or adds a chromophore/fluorophore for liquid chromatography (LC) detection. greyhoundchrom.comresearchgate.net While common derivatizing agents target specific functional groups like amines or carboxylic acids, there is no indication in the literature that this compound is used for this purpose. Its own structure is more akin to a synthetic intermediate than a reactive agent designed for quantitative derivatization of other analytes. It should be noted that a related compound, ethyl 2-sulfanylacetate, has been identified as an off-odor compound in wines, suggesting that analytical methods for its detection (and thus the potential use of standards) are relevant in food chemistry. researchgate.net

Development of Functionalized Probes for Mechanistic Chemical Biology (Strictly non-clinical)

Chemical probes are small molecules designed to selectively interact with a specific target, allowing researchers to study its function in a controlled manner. nih.govchemicalprobes.orgdntb.gov.ua The development of such probes often starts from a molecular scaffold that can be systematically modified.

This compound could serve as a foundational scaffold for creating a library of small molecules for screening. The key features for its use in this context include:

Modifiable Sites: Both the ethylphenyl ring and the ethyl acetate tail can be readily modified. For example, the ester can be converted to a variety of amides to probe interactions within a synthetic receptor's binding pocket. The aromatic ring can be further substituted to alter steric bulk, electronics, or to attach reporter tags (e.g., fluorophores) or cross-linking groups.

Scaffold for Binding Studies: By creating a series of derivatives, researchers can perform structure-activity relationship (SAR) studies. For example, by varying the substituents on the phenyl ring, one could investigate how size and electronic properties affect the binding affinity of the molecule to a synthetic receptor or a protein of interest.

This approach is strictly for mechanistic studies, such as understanding the forces governing molecular recognition, and does not extend to in vivo or clinical applications. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Ethyl 2 2 Ethylphenyl Sulfanyl Acetate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate, each with its own set of advantages and suitable detectors.

HPLC is a versatile technique for the analysis of a wide range of organic molecules. For this compound, a reversed-phase HPLC setup is the most probable choice. This would typically involve a non-polar stationary phase (like a C18 or phenyl column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water.

The choice of detector is critical and depends on the required sensitivity and selectivity.

UV Detector: this compound possesses a phenyl group, which will exhibit ultraviolet (UV) absorbance. This makes a UV detector a straightforward and robust option for quantification. The analysis would be performed at a wavelength where the compound shows maximum absorbance, ensuring good sensitivity.

Evaporative Light Scattering Detector (ELSD): An ELSD can be used as a more universal detector if UV sensitivity is low or if co-eluting impurities interfere with UV detection. The ELSD is suitable for non-volatile analytes and its response is less dependent on the optical properties of the compound.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. This technique allows for the unambiguous identification of this compound based on its mass-to-charge ratio and fragmentation pattern, even in complex matrices.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Thioether Compounds

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm

| Column Temperature | 30 °C |

This table presents typical starting conditions for method development for compounds structurally similar to this compound.

Given the anticipated volatility of this compound, Gas Chromatography (GC) is another highly effective analytical technique.

Flame Ionization Detector (FID): GC-FID is a widely used, robust, and sensitive method for the quantification of organic compounds. As this compound contains carbon atoms, it will produce a strong signal in an FID.

Mass Spectrometry (MS): GC-MS offers unparalleled selectivity and is invaluable for the positive identification of the compound. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification and quantification, even at trace levels.

Table 2: Representative GC Parameters for Analysis of Organic Sulfur Compounds

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Detector Mass Spectrometer (MS)

| MS Mode | Electron Ionization (EI) |

This table outlines typical parameters that could be adapted for the analysis of this compound.

Sample Preparation and Matrix Effects in Diverse Non-Biological Samples

The preparation of non-biological samples for the analysis of this compound is a critical step to ensure accurate and reproducible results. The choice of sample preparation technique depends on the nature of the sample matrix.

Common sample preparation techniques include:

Direct Dissolution: For simple, clean matrices, direct dissolution in a suitable organic solvent (e.g., acetonitrile, methanol) may be sufficient.

Liquid-Liquid Extraction (LLE): This technique is used to separate the target analyte from a liquid sample by partitioning it into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration. A suitable sorbent is chosen to retain the analyte of interest while allowing interfering matrix components to pass through. The analyte is then eluted with a small volume of a strong solvent.

Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, can be a significant challenge. These effects can either enhance or suppress the analytical signal, leading to inaccurate quantification. The use of an internal standard and appropriate sample clean-up procedures are essential to mitigate matrix effects.

Method Validation: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, and Precision

A validated analytical method is essential to ensure the reliability of the generated data. The validation process involves a series of experiments to demonstrate that the method is suitable for its intended purpose. Key validation parameters include:

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples).

Precision: Precision is a measure of the repeatability of the method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Table 3: Illustrative Method Validation Data for Chromatographic Analysis of a Structurally Related Compound

Parameter Result
Linearity (r²) > 0.999
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Accuracy (Recovery) 98-102%

| Precision (RSD) | < 2% |

This table provides example validation parameters that would be expected for a robust analytical method for a compound like this compound.

Spectrophotometric Assays for Specific Functional Group Analysis (if applicable)

While chromatographic methods are generally preferred for their specificity, spectrophotometric assays can sometimes be used for the analysis of specific functional groups within a molecule. In the case of this compound, the thioether (sulfide) functional group is a potential target for such assays.

However, direct spectrophotometric analysis of thioethers can be challenging due to their relatively weak UV absorbance and potential for interference from other chromophores in the sample. Derivatization reactions that introduce a strongly absorbing or fluorescent tag to the sulfur atom could potentially be employed to enhance sensitivity and selectivity. It is important to note that such methods would likely be less specific than chromatographic techniques and would require careful validation to ensure that they are not subject to interference from other sulfur-containing compounds in the sample matrix.

Environmental Fate and Degradation Pathways of Ethyl 2 2 Ethylphenyl Sulfanyl Acetate

Photolytic Degradation Mechanisms and Products in Aquatic and Atmospheric Environments

Photolytic degradation, or photodegradation, is a process where light energy drives chemical transformations. For Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate, this can occur through direct absorption of sunlight or, more commonly, through indirect reactions with photochemically generated reactive species.

In aquatic environments, the primary reactive species are hydroxyl radicals (•OH), singlet oxygen, and hydrated electrons. The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with most organic molecules. wikipedia.org The thioether sulfur atom in this compound is particularly susceptible to oxidation by •OH radicals. acs.org The reaction likely proceeds via an addition-elimination or electron transfer mechanism, leading to the formation of a sulfoxide (B87167) as the initial product. Further oxidation can yield the corresponding sulfone.

In the atmosphere, gas-phase this compound would also be subject to attack by hydroxyl radicals, which are the primary daytime oxidant in the troposphere. wikipedia.org The reaction with •OH would likely initiate the degradation cascade, leading to the cleavage of the molecule. The aromatic ring can also be a site of •OH addition, leading to the formation of hydroxylated aromatic products.

The ester group can also undergo photohydrolysis, although this is generally a slower process compared to radical-mediated oxidation of the sulfur atom.

Table 1: Predicted Photolytic Degradation Products of this compound

Parent Compound Predicted Degradation Product Formation Pathway
This compoundEthyl 2-[(2-ethylphenyl)sulfinyl]acetateOxidation of the thioether by hydroxyl radicals
This compoundEthyl 2-[(2-ethylphenyl)sulfonyl]acetateFurther oxidation of the sulfoxide
This compound2-EthylphenolCleavage of the C-S bond
This compoundEthyl 2-hydroxyacetateCleavage of the C-S bond and subsequent reactions

Abiotic Hydrolytic Stability under Varying Environmental Conditions (pH, Temperature)

Hydrolysis is a key abiotic degradation pathway for this compound, primarily targeting the ester functional group. The rate of hydrolysis is significantly influenced by pH and temperature. viu.ca Carboxylic acid esters can undergo hydrolysis through neutral, acid-catalyzed, and base-catalyzed mechanisms. viu.canih.gov

Neutral Conditions (pH ≈ 7): At neutral pH, the reaction with water is the dominant hydrolytic process. For simple alkyl thioesters, the half-life for pH-independent hydrolysis can be on the order of days to months at ambient temperatures. nih.gov

Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, this process is generally slower than base-catalyzed hydrolysis. nih.gov

Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis, or saponification, is typically the most rapid hydrolytic pathway for esters. viu.canih.gov The hydroxide (B78521) ion is a strong nucleophile that directly attacks the carbonyl carbon. This reaction is generally irreversible and its rate increases with increasing pH. researchgate.net

Temperature also plays a critical role, with hydrolysis rates generally increasing with higher temperatures, following the principles of chemical kinetics. semanticscholar.org

Table 2: Estimated Hydrolysis Half-lives for Structurally Similar Esters at 25°C

Compound Type pH 5 pH 7 pH 9
Simple Carboxylic Acid EsterMonths to YearsWeeks to MonthsDays to Weeks
Thioester (e.g., S-methyl thioacetate)~370 days~155 days nih.gov~1.5 days

Data is illustrative and based on values for analogous compounds. Actual rates for this compound may vary.

Biotransformation Pathways and Metabolite Identification in Model Environmental Systems

Microbial degradation is a significant fate process for many organic compounds in soil and water. The biotransformation of this compound would likely involve several enzymatic pathways targeting different parts of the molecule.

The thioether linkage is susceptible to microbial oxidation. Bacteria, such as those from the genus Thiobacillus, are known to metabolize alkyl sulfides, using them as a source of carbon and energy under both aerobic and anaerobic conditions. nih.gov The initial step is often the oxidation of the sulfur atom to a sulfoxide, followed by further oxidation to a sulfone. These oxidized metabolites are generally more water-soluble and less toxic.

The ester group can be cleaved by microbial esterases, hydrolyzing the compound into 2-[(2-ethylphenyl)sulfanyl]acetic acid and ethanol (B145695). Both of these metabolites are expected to be readily biodegradable.

The aromatic ring can be degraded through various pathways, typically initiated by dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to ring cleavage and subsequent mineralization to carbon dioxide and water.

Table 3: Predicted Biotransformation Pathways and Metabolites

Initial Transformation Enzyme Class Intermediate Metabolite Subsequent Fate
Sulfur OxidationMonooxygenaseEthyl 2-[(2-ethylphenyl)sulfinyl]acetateFurther oxidation to sulfone, or ester hydrolysis
Ester HydrolysisEsterase/Lipase2-[(2-ethylphenyl)sulfanyl]acetic acid and EthanolFurther degradation of both fragments
Aromatic Ring HydroxylationDioxygenaseHydroxylated aromatic intermediatesRing cleavage and mineralization

Adsorption and Desorption Behavior in Environmental Matrices

The mobility of this compound in the environment is influenced by its tendency to adsorb to soil and sediment particles. This behavior is primarily governed by the compound's physicochemical properties and the characteristics of the environmental matrix, such as organic matter content and clay mineralogy. nih.gov

The presence of the ethylphenyl group suggests a degree of hydrophobicity, which would favor partitioning from water into the organic fraction of soil and sediment. The strength of this adsorption can be estimated by the organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with higher Koc values are less mobile and more likely to be retained in the solid phase.

Chemical Oxidation and Reduction Processes in Natural and Engineered Systems

In addition to photochemically driven oxidation, this compound can be oxidized by other chemical oxidants present in the environment or in water treatment systems. researchgate.net

Oxidation: Strong oxidants like hydrogen peroxide (H₂O₂) and hypochlorite (B82951) can oxidize the thioether moiety to the corresponding sulfoxide and sulfone. acs.org While the reaction with H₂O₂ can be slow under typical environmental conditions, it can be catalyzed by certain metal ions. acs.org The oxidation of sulfides can also lead to the formation of hydroxyl radicals. acs.org

Reduction: Under anaerobic conditions, such as in saturated soils or sediments, reduction processes may become significant. While the thioether and ester groups are relatively stable to reduction, the sulfoxide, if formed, could potentially be reduced back to the thioether by certain microorganisms.

In engineered systems like advanced oxidation processes (AOPs) used for water treatment, the rapid generation of hydroxyl radicals would lead to the efficient degradation of this compound. nih.gov

Future Research Directions and Unresolved Challenges in Ethyl 2 2 Ethylphenyl Sulfanyl Acetate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Strategies

The traditional synthesis of arylsulfanylacetates often involves multi-step processes that may not align with modern principles of green chemistry. A significant future challenge is the development of synthetic pathways that are both environmentally benign and highly efficient. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central goal. usn.no

Future research should focus on moving beyond classical reflux methods toward greener alternatives. acsgcipr.org Techniques such as microwave-assisted synthesis and ultrasound irradiation have shown promise in accelerating reaction times and improving yields for related heterocyclic sulfanyl (B85325) acetate (B1210297) derivatives. chemrevlett.com Applying these energy-efficient methods to the synthesis of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate could lead to significant reductions in energy consumption and potentially solvent use.

Moreover, the principles of atom economy encourage the use of catalytic rather than stoichiometric reagents and the avoidance of protecting groups. usn.norsc.org Research into transition-metal-catalyzed dehydrative thioetherification, which couples thiols and alcohols directly while producing only water as a byproduct, represents a highly atom-economical approach that could be adapted for this system. chemrevlett.com The development of heterogeneous catalysts for these transformations would further enhance sustainability by simplifying catalyst recovery and reuse. researchgate.net

Table 1: Comparison of Synthetic Strategies for Arylsulfanylacetates

Feature Traditional Synthesis (e.g., Reflux) Future Sustainable Synthesis
Energy Input High (prolonged heating) Lower (Microwave, Ultrasound)
Reaction Time Hours to days Minutes to hours chemrevlett.com
Byproducts Stoichiometric salts Minimal (e.g., water) chemrevlett.com
Atom Economy Moderate to Low High to Excellent usn.norsc.org
Catalysis Often stoichiometric base Homogeneous or heterogeneous catalysts acsgcipr.org
Solvent Use Often high-boiling point organic solvents Greener solvents (e.g., ethyl acetate), solvent-free conditions whiterose.ac.uk

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound offers multiple sites for reactivity that have yet to be fully explored. Beyond the simple functionalization of the ester or aromatic ring, the carbon-sulfur (C-S) bond itself presents a key target for novel transformations.

A significant area for future investigation is the transition-metal-catalyzed activation and functionalization of the C-S bond. acs.org Thioethers are no longer considered inert scaffolds; modern catalysis enables their participation in cross-coupling reactions. researchgate.net Research efforts could focus on developing palladium, nickel, or copper-catalyzed methods to cleave the C-S bond of this compound, allowing the introduction of new carbon, nitrogen, or oxygen-based functional groups. acsgcipr.orgacs.org This would transform the compound from a simple building block into a versatile platform for constructing complex molecular architectures.

Furthermore, the methylene (B1212753) group adjacent to the sulfur atom is activated and amenable to deprotonation, creating a nucleophilic center for asymmetric catalysis or the introduction of further substituents. The sulfur atom can also be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone, which not only changes the electronic properties of the molecule but also opens up new avenues for reactivity, such as in thermal elimination reactions. Exploring these unprecedented transformations is crucial for unlocking the full synthetic utility of this class of compounds.

Advanced Functional Material Development Incorporating Arylsulfanylacetate Scaffolds

The incorporation of sulfur-containing moieties is a proven strategy for creating advanced functional materials with unique properties. nih.gov The arylsulfanylacetate scaffold, with its combination of an aromatic ring, a flexible thioether linkage, and an ester group, is a promising candidate for the development of new polymers and materials.

Future research should explore the polymerization of monomers derived from this compound. The thioether group can impart desirable properties to polymers, such as high refractive indices, making them suitable for optical applications. nih.gov Additionally, thioether-containing polymers can exhibit oxidation sensitivity, where the thioether is converted to a more polar sulfoxide or sulfone in the presence of reactive oxygen species (ROS), leading to a change in polymer solubility or morphology. nih.gov This responsiveness could be harnessed to create smart materials for applications like drug delivery systems that release their payload under specific oxidative stress conditions found in diseased tissues. nih.govresearchgate.net

The synthesis of poly(thioether-esters) through atom-economical methods like thiol-ene click reactions is a rapidly advancing field. nih.govmdpi.comresearchgate.net Adapting this compound to be compatible with such polymerization techniques could yield novel, potentially biodegradable and biocompatible materials. researchgate.netresearchgate.net

Deeper Computational Insights into Complex Reaction Mechanisms and Spectroscopic Signatures

As chemists venture into more complex and novel reactivity, computational chemistry becomes an indispensable tool for guidance and understanding. For this compound, deeper computational studies are needed to predict its behavior and rationalize experimental findings.

Density Functional Theory (DFT) can be employed to elucidate the mechanisms of the novel transformations proposed in section 9.2. digitellinc.comnih.govresearchgate.net By modeling transition states and reaction intermediates, researchers can calculate activation energy barriers, providing insight into reaction feasibility and selectivity. whiterose.ac.uk Such studies can accelerate the discovery of optimal catalysts and reaction conditions for C-S bond activation or other challenging reactions. digitellinc.com

Furthermore, computational methods are vital for predicting and interpreting the spectroscopic signatures of new compounds and materials. nih.gov Calculating NMR chemical shifts, IR vibrational frequencies, and electronic transition energies can aid in the characterization of novel molecules derived from the arylsulfanylacetate scaffold. For new materials, computational modeling can predict key properties such as polymer conformation, band gaps, and intermolecular interactions, guiding the design of materials with targeted functionalities.

Table 2: Potential Computational Approaches and Their Applications

Computational Method Application Area Research Question Addressed
Density Functional Theory (DFT) Reaction Mechanism What is the lowest energy pathway for a novel C-S cross-coupling reaction? whiterose.ac.uknih.gov
Time-Dependent DFT (TD-DFT) Spectroscopic Prediction What are the predicted UV-Vis absorption spectra of new functional dyes?
Quantum Theory of Atoms in Molecules (QTAIM) Chemical Bonding What is the nature of non-covalent interactions in the crystal structure?
Molecular Dynamics (MD) Simulation Materials Science How does a polymer chain containing the arylsulfanylacetate scaffold fold and respond to stimuli? nih.gov
NBO Analysis Electronic Structure How does substituent modification affect the charge distribution on the sulfur atom and aromatic ring? nih.gov

Integration into Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The future relevance of this compound will be significantly enhanced by its integration into multidisciplinary research fields, extending beyond pure synthetic chemistry.

One promising area is the interface with materials science and electrochemistry, specifically in the field of corrosion inhibition . Organic compounds containing sulfur atoms are known to be effective corrosion inhibitors for metals in acidic environments because the sulfur can coordinate strongly to the metal surface, forming a protective film. researchgate.netonepetro.org Future studies could evaluate the efficacy of this compound and its derivatives as corrosion inhibitors for mild steel or other alloys, a field with immense industrial importance. researchgate.netampp.org

Another interface lies with biocatalysis . The use of enzymes, such as lipases, to catalyze the synthesis of esters is a cornerstone of green chemistry. mdpi.com Investigating the enzymatic synthesis of this compound could provide a highly selective and environmentally friendly production method. Conversely, exploring the enzymatic hydrolysis or modification of this compound could be relevant in fields such as environmental science for understanding its biodegradability.

By pushing the boundaries of synthesis, reactivity, and application, the chemical community can unlock the full potential of the this compound scaffold, transforming it into a valuable component in the toolkit of modern molecular science.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate, and how can purity be maximized?

The synthesis typically involves nucleophilic substitution between ethyl 2-chloroacetate and 2-ethylthiophenol under alkaline conditions. Key parameters include:

  • Solvent selection : Ethanol or THF improves solubility of intermediates .
  • Temperature control : Reactions at 60–80°C minimize side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity . Characterization via 1H^1H-NMR (δ 1.2–1.4 ppm for ethyl group) and LC-MS confirms structural integrity .

Q. How can the structure of this compound be validated using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps:

  • Crystallization : Slow evaporation of a dichloromethane/hexane mixture yields suitable crystals .
  • Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation.
  • Refinement : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain, confirming the sulfanyl-acetate linkage (C–S bond length ~1.81 Å) .

Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?

  • FT-IR : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and aryl-sulfanyl (C–S at ~680 cm⁻¹) groups .
  • 13C^{13}C-NMR : Identifies quaternary carbons in the aromatic ring (δ 125–140 ppm) and ester carbonyl (δ 170 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethylphenyl group influence reactivity in cross-coupling reactions?

The ethyl substituent introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Computational modeling (DFT, B3LYP/6-31G*) reveals:

  • Electron density : The sulfanyl group acts as an electron donor, lowering activation energy for nucleophilic attacks .
  • Steric maps : Molecular volume analysis (e.g., using Mercury software) shows ~15% reduced accessibility at the sulfur center compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in IC50_{50} values (e.g., anticancer assays) often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability tests) .
  • Solubility factors : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : LC-MS/MS quantifies metabolite interference (e.g., ester hydrolysis) in cellular models .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:

  • Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR) due to the compound’s aryl-sulfanyl motif .
  • Docking parameters : Grid boxes centered on ATP-binding pockets (20 ų) yield binding energies ≤−7.5 kcal/mol .
  • Validation : Compare with co-crystallized inhibitors (PDB: 1M17) to assess pose reproducibility .

Q. What experimental designs mitigate challenges in scaling up the synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors reduce batch variability and improve heat management .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .
  • Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity of this compound?

  • QC protocols : Enforce strict HPLC purity thresholds (≥98%) and 1H^1H-NMR spectral matching .
  • Stability studies : Assess degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., ester hydrolysis) .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50} and Hill slopes .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Methodological Tables

Table 1. Key Crystallographic Data for this compound

ParameterValue
Space groupP1\overline{1}
a, b, c (Å)9.389, 8.243, 10.672
α, β, γ (°)90, 100.72, 90
Rint_{\text{int}} 0.044
C–S bond length1.806 Å

Table 2. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)
DMSO45.2
Ethanol12.8
Water<0.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.